

What are the properties of 2-Methoxythiazole-5-carbaldehyde?

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Compound of Interest

Compound Name: 2-Methoxythiazole-5-carbaldehyde

Cat. No.: B1357225

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In-depth Technical Guide: 2-Methoxythiazole-5-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on **2-Methoxythiazole-5-carbaldehyde** is limited. This guide provides the available data for the target compound and supplements it with information on analogous compounds, primarily 2-Methylthiazole-5-carbaldehyde, to offer a broader context. Explicit notations are made where data pertains to analogues.

Core Properties of 2-Methoxythiazole-5-carbaldehyde

2-Methoxythiazole-5-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 5-position. Its chemical structure suggests potential as a building block in medicinal chemistry and materials science.

Chemical and Physical Properties

A summary of the known and predicted properties of **2-Methoxythiazole-5-carbaldehyde** is presented below. For comparison, data for the more extensively studied 2-Methylthiazole-5-carbaldehyde is also included.

Property	2-Methoxythiazole-5-carbaldehyde	2-Methylthiazole-5-carbaldehyde (Analogue)	Source
CAS Number	95453-59-1	1003-60-7	[1],[2]
Molecular Formula	C ₅ H ₅ NO ₂ S	C ₅ H ₅ NOS	[1],[2]
Molecular Weight	143.16 g/mol	127.17 g/mol	[3],[4]
Purity	95%	>97%	[3],
Appearance	Not specified	Yellow to light brown solid	[2]
Melting Point	Not specified	40 - 43 °C	[2]
Boiling Point	98.951°C (Predicted)	Not specified	[1]
Density	1.328 g/cm ³ (Predicted)	Not specified	[1]
Refractive Index	1.586 (Predicted)	Not specified	[1]
Storage Conditions	Not specified	Inert atmosphere, store in freezer, under -20°C	

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for **2-Methoxythiazole-5-carbaldehyde** was found in the public domain. For illustrative purposes, the typical spectral characteristics of related thiazole derivatives are described. For instance, the infrared (IR) spectrum of a similar compound, 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde, shows characteristic peaks for the aldehyde C=O stretch at approximately 1720 cm⁻¹ and the C-O-C stretch of the methoxy group around 1100 cm⁻¹.[5]

Reactivity and Synthesis

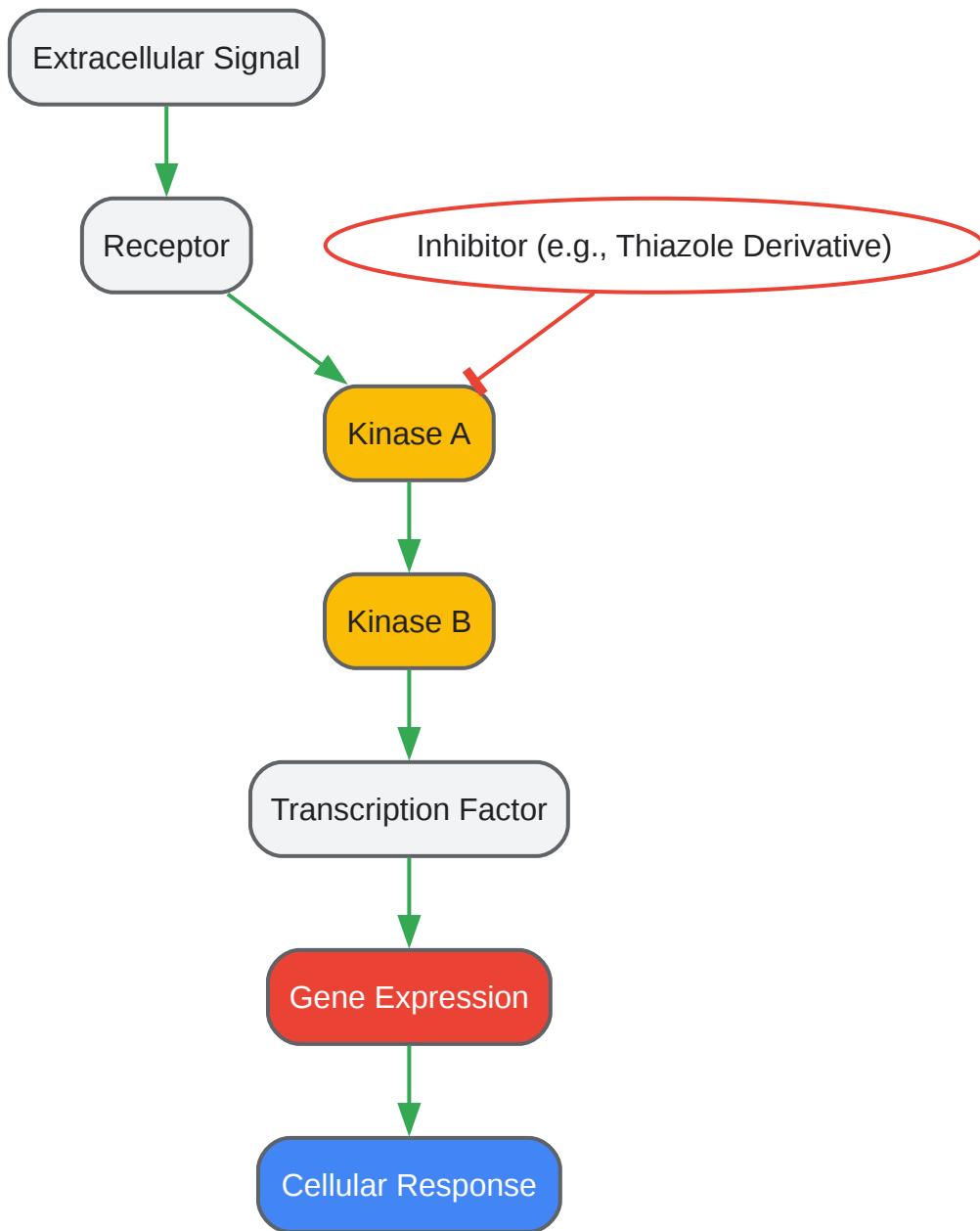
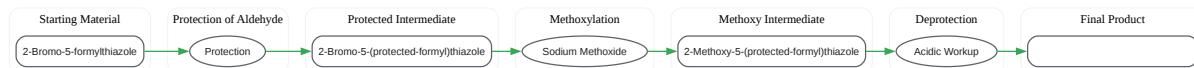
Reactivity

The reactivity of **2-Methoxythiazole-5-carbaldehyde** is predicted to be influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines (Schiff bases) with primary amines. The thiazole ring itself is an aromatic heterocycle, and its reactivity in electrophilic or nucleophilic substitution reactions would be modulated by the substituents.

Synthesis

No specific experimental protocol for the synthesis of **2-Methoxythiazole-5-carbaldehyde** was found. A general synthetic approach for 2-thiazole carbaldehyde compounds involves the preparation of a Grignard reagent from a 2-bromothiazole derivative, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).^[6]

Below is a conceptual workflow for a potential synthetic route.



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